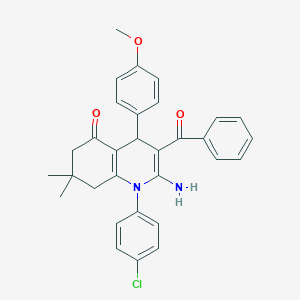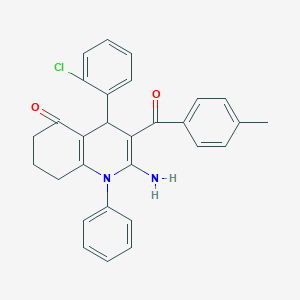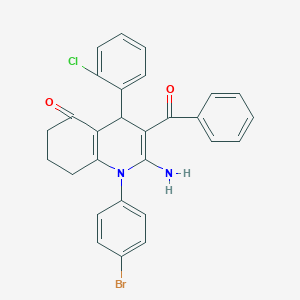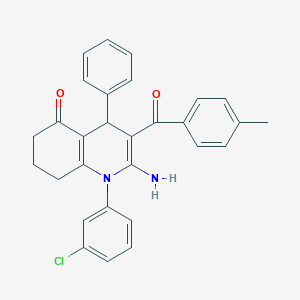![molecular formula C28H17F3N2OS B304424 [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone, also known as FP-2, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor that selectively targets protein-protein interactions, which are essential for many biological processes. FP-2 has been shown to have a wide range of applications, including cancer therapy, drug discovery, and basic research. In
Mécanisme D'action
The mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves the selective inhibition of protein-protein interactions. It binds to the hydrophobic pocket of MDM2, which is essential for the interaction with p53. This binding disrupts the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the interaction between other proteins, including HDM2, XIAP, and Bcl-2, which are involved in various biological processes.
Biochemical and Physiological Effects
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway, which is essential for the regulation of cell growth and division. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets protein-protein interactions, making it a powerful tool for studying the role of these interactions in various biological processes. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have a high degree of selectivity and potency, making it an effective inhibitor of protein-protein interactions. However, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry and access to specialized equipment for synthesis. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is also a relatively new compound, and its long-term effects on cells and tissues are not well understood.
Orientations Futures
There are several future directions for the study of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. One potential direction is the development of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone analogs with improved potency and selectivity. These analogs could be used to study the role of protein-protein interactions in various biological processes and to develop new therapies for cancer and other diseases. Another potential direction is the study of the long-term effects of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone on cells and tissues. This could help to identify potential side effects of the compound and to develop strategies to mitigate these effects. Finally, the study of the mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone could lead to the development of new inhibitors that target protein-protein interactions in novel ways.
Méthodes De Synthèse
The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves a multi-step process that starts with the reaction of 2-bromo-9H-fluorene with 2-mercapto-3-phenylpyridine. This reaction produces 2-(9H-fluoren-2-ylthio)-3-phenylpyridine, which is then reacted with trifluoromethyl 4-bromobenzoate to produce the intermediate compound. Finally, the intermediate is reacted with ammonia to produce [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have a wide range of applications in scientific research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is essential for the regulation of cell growth and division. This interaction is disrupted in many types of cancer, leading to uncontrolled cell growth and proliferation. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its potential application in cancer therapy, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have applications in drug discovery. It can be used to identify new targets for drug development by selectively inhibiting protein-protein interactions that are essential for disease progression. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been used in basic research to study the role of protein-protein interactions in various biological processes.
Propriétés
Nom du produit |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone |
|---|---|
Formule moléculaire |
C28H17F3N2OS |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)21-14-22(15-6-2-1-3-7-15)33-27-23(21)24(32)26(35-27)25(34)17-10-11-20-18(13-17)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12,32H2 |
Clé InChI |
CYMZGCNPPKNRJJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)